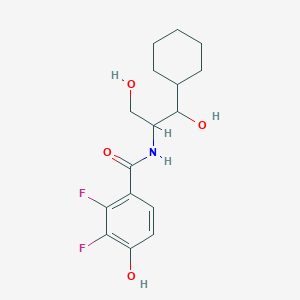![molecular formula C17H22N6O2 B7434961 Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a synthetic antagonist of the adenosine A1 receptor and has been studied for its potential use in various medical applications.
Mecanismo De Acción
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate works by blocking the adenosine A1 receptor. Adenosine is a naturally occurring molecule in the body that has various physiological functions, including regulating heart rate and blood pressure. By blocking the adenosine A1 receptor, Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate can have a therapeutic effect on various medical conditions.
Biochemical and Physiological Effects:
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate has been shown to have various biochemical and physiological effects in the body. It can lower blood pressure, reduce heart rate, and decrease the risk of arrhythmia. It can also have neuroprotective effects and improve cognitive function in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It also has a well-defined mechanism of action, which makes it easier to study. However, there are limitations to its use in lab experiments. It can be difficult to study its effects in vivo, as it has poor solubility in water and low bioavailability.
Direcciones Futuras
There are several future directions for the study of Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate. One potential direction is the development of more potent and selective adenosine A1 receptor antagonists. Another direction is the study of its effects in other medical conditions, such as cancer and inflammatory diseases. Additionally, there is potential for the development of new drug delivery systems to improve its bioavailability and solubility in water.
Conclusion:
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate is a synthetic compound that has potential therapeutic effects in various medical conditions. Its mechanism of action involves blocking the adenosine A1 receptor, which can have various biochemical and physiological effects in the body. While there are limitations to its use in lab experiments, there are several future directions for its study, including the development of more potent and selective adenosine A1 receptor antagonists and the study of its effects in other medical conditions.
Métodos De Síntesis
The synthesis of Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate involves several steps. The first step involves the protection of the amine group of piperidine with a Boc (tert-butyloxycarbonyl) group. The second step involves the reaction of the protected piperidine with 9-(2-cyclopropylethynyl)adenine to form the desired compound.
Aplicaciones Científicas De Investigación
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate has been studied for its potential use in various medical applications. It has been shown to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and arrhythmia, as well as neurological disorders, such as Parkinson's disease and epilepsy.
Propiedades
IUPAC Name |
prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-2-8-25-17(24)22-7-3-4-12(9-22)21-15-14-16(19-10-18-15)23(11-20-14)13-5-6-13/h2,10-13H,1,3-9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOYVFRCIFKGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)
![3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)
![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)

![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)
![2-[3-(Hydroxymethyl)-1-(2-pyridin-4-ylquinazolin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B7434935.png)

![3-methoxy-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7434967.png)
